(Rac)-Zevaquenabant

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

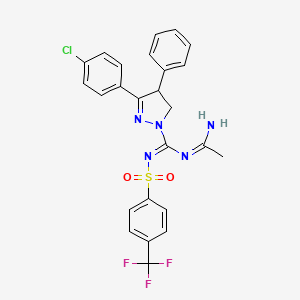

(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXIJZHFEOSWPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClF3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Zevaquenabant: A Dual-Target Inhibitor for the Attenuation of Hepatic Stellate Cell Activation and Liver Fibrosis

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Introduction:

(Rac)-Zevaquenabant, also known as MRI-1867, is an investigational small-molecule drug that has demonstrated significant anti-fibrotic effects in preclinical models of liver disease.[1] As a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS), Zevaquenabant presents a novel, dual-target approach to mitigating the progression of liver fibrosis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its role in modulating the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

Core Mechanism of Action: A Two-Pronged Attack on Liver Fibrosis

The therapeutic potential of this compound in liver fibrosis stems from its ability to simultaneously inhibit two key pathways implicated in the disease's pathogenesis: the endocannabinoid system via CB1 receptor antagonism and the inflammatory cascade through iNOS inhibition.

Cannabinoid Receptor 1 (CB1R) Antagonism and Hepatic Stellate Cell Quiescence

The activation of hepatic stellate cells is a central event in the development of liver fibrosis. Upon liver injury, quiescent, vitamin A-storing HSCs transdifferentiate into proliferative, contractile, and extracellular matrix (ECM)-producing myofibroblasts. The endocannabinoid system, particularly through the CB1 receptor, has been identified as a significant driver of this profibrotic transformation.

This compound, as a potent CB1 receptor inverse agonist, is proposed to counteract this process by:

-

Blocking Endocannabinoid-Mediated HSC Activation: Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) are upregulated in liver injury and directly stimulate HSCs through CB1 receptors, promoting their activation. Zevaquenabant competitively blocks these receptors, thereby preventing downstream signaling that leads to HSC proliferation and collagen synthesis.

-

Promoting HSC Apoptosis: CB1 receptor activation has been shown to have anti-apoptotic effects on activated HSCs. By antagonizing this receptor, Zevaquenabant may facilitate the natural elimination of activated HSCs, a crucial step in the resolution of fibrosis.

-

Reducing Pro-inflammatory Cytokine Production: The activation of CB1 receptors on various liver cells, including HSCs and immune cells, can lead to the production of pro-inflammatory cytokines that further perpetuate liver injury and fibrosis. Zevaquenabant's blockade of CB1R can help to dampen this inflammatory response.

Inducible Nitric Oxide Synthase (iNOS) Inhibition and Attenuation of Inflammatory Stress

Chronic inflammation is a key driver of liver fibrosis. Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO has complex roles in the liver, excessive iNOS activity is generally considered detrimental, contributing to oxidative stress and cellular damage.

The iNOS inhibitory activity of this compound contributes to its anti-fibrotic effects by:

-

Reducing Oxidative and Nitrative Stress: High levels of NO produced by iNOS can react with superoxide to form peroxynitrite, a potent and damaging oxidant. This oxidative stress can directly damage hepatocytes and activate HSCs. By inhibiting iNOS, Zevaquenabant reduces the production of these harmful reactive nitrogen species.

-

Modulating Inflammatory Cell Infiltration: iNOS-derived NO can act as a signaling molecule that influences the recruitment and activity of inflammatory cells in the liver. Inhibition of iNOS may therefore help to reduce the overall inflammatory infiltrate that drives fibrosis.

Quantitative Data

While preclinical studies have demonstrated the in vivo efficacy of this compound in animal models of liver fibrosis, specific quantitative data on its direct effects on hepatic stellate cells from in vitro studies are not yet extensively published. The following table summarizes the known characteristics of the compound.

| Parameter | Value | Reference |

| Drug Name | This compound (MRI-1867) | [1] |

| Mechanism of Action | Peripherally selective CB1 receptor inverse agonist and iNOS inhibitor | [1][2] |

| Therapeutic Target | Liver Fibrosis | [2] |

Experimental Protocols

Experimental Workflow for Assessing this compound's Effect on HSC Activation

Caption: A typical experimental workflow to evaluate the in vitro effects of this compound on HSCs.

Signaling Pathways

The dual mechanism of action of this compound targets key signaling pathways involved in hepatic stellate cell activation.

Signaling Pathway of CB1 Receptor Antagonism in Hepatic Stellate Cells

Caption: Zevaquenabant blocks endocannabinoid-induced profibrotic signaling in HSCs.

Signaling Pathway of iNOS Inhibition in the Liver Microenvironment

Caption: Zevaquenabant reduces inflammatory stress by inhibiting iNOS.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of liver fibrosis due to its innovative dual mechanism of action targeting both the CB1 receptor and iNOS. By inhibiting these key pathways, Zevaquenabant has the potential to halt the progression of fibrosis by preventing the activation of hepatic stellate cells and reducing the inflammatory and oxidative stress that drives liver injury.

Future research should focus on elucidating the direct effects of this compound on human hepatic stellate cells in vitro to provide more detailed mechanistic insights and quantitative data. Further clinical evaluation will be crucial to determine the safety and efficacy of this compound in patients with chronic liver disease. The development of peripherally restricted inhibitors like Zevaquenabant, which avoid the neuropsychiatric side effects of earlier generations of CB1 receptor antagonists, marks a significant advancement in the pursuit of effective anti-fibrotic therapies.

References

(Rac)-Zevaquenabant: A Technical Overview of its Dual CB1R/iNOS Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally selective, third-generation antagonist of the cannabinoid receptor 1 (CB1R) with the unique property of also inhibiting inducible nitric oxide synthase (iNOS).[1] This dual-target mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1] By simultaneously blocking the pro-fibrotic and metabolic dysregulating effects of CB1R activation and the inflammatory and cytotoxic consequences of excessive iNOS activity, Zevaquenabant offers a multi-pronged approach to disease modification. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its quantitative data, the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Pharmacological Data

The dual antagonist activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for its interaction with both CB1R and iNOS.

| Target | Parameter | Value | Reference Compound |

| Cannabinoid Receptor 1 (CB1R) | Kᵢ (binding affinity) | 5.7 nM | - |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibitory Concentration | 1 - 10 µM | Rimonabant (no inhibition up to 100 µM) |

Experimental Protocols

The characterization of this compound's dual antagonist properties involved specific and well-established experimental methodologies.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

The binding affinity of this compound for the CB1 receptor was determined using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand: [³H]-SR141716A (a known CB1R antagonist).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand ([³H]-SR141716A) is incubated with the CB1R-expressing cell membrane preparations in the presence of increasing concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter after the addition of a scintillation cocktail.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC₅₀ value (the concentration of Zevaquenabant that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)

The inhibitory activity of this compound on iNOS was assessed by measuring the production of nitric oxide (NO), which is readily oxidized to nitrite. The Griess assay is a colorimetric method for the detection of nitrite.

Objective: To determine the inhibitory effect of this compound on iNOS activity.

Materials:

-

Cell lysates from cells stimulated to express iNOS (e.g., RAW 264.7 macrophages treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).

-

Test compound: this compound at various concentrations.

-

L-arginine (the substrate for iNOS).

-

NADPH (a cofactor for iNOS).

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.

-

Sodium nitrite standard solutions.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Enzyme Reaction: The iNOS-containing cell lysates are incubated with L-arginine and NADPH in the presence of various concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 1-2 hours at 37°C).

-

Griess Reaction: After the incubation, the Griess reagent is added to the reaction mixture.

-

Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a magenta-colored azo dye, which is the product of the reaction between nitrite and the Griess reagent.

-

Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.

-

Quantification: The concentration of nitrite produced is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

-

Data Analysis: The percentage of iNOS inhibition by this compound is calculated by comparing the amount of nitrite produced in the presence of the compound to the amount produced in the control (vehicle-treated) samples.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: CB1 Receptor Signaling Antagonism by Zevaquenabant.

Caption: iNOS Signaling Inhibition by Zevaquenabant.

Caption: Experimental Workflows for Zevaquenabant Characterization.

Conclusion

This compound represents a significant advancement in the development of peripherally acting CB1R antagonists. Its novel dual-target action, inhibiting both CB1R and iNOS, provides a robust rationale for its investigation in complex multifactorial diseases where both pathways are implicated. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals interested in the pharmacology of this promising compound. Further research will continue to elucidate the full therapeutic potential of this compound and its place in the treatment of fibrotic and metabolic disorders.

References

(Rac)-Zevaquenabant: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target inhibitor of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis pathway, and its mechanism of action, designed for professionals in the field of drug discovery and development. Zevaquenabant is under investigation for its therapeutic potential in treating conditions such as liver fibrosis, chronic kidney disease, and various metabolic disorders.[3][4]

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the 3,4-diarylpyrazoline class of compounds. Its chemical formula is C₂₅H₂₁ClF₃N₅O₂S, with a molecular weight of 547.98 g/mol .[5] The systematic IUPAC name for the (S)-enantiomer is (4S)-N-(1-Aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N′-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide.[3] The racemic mixture contains both the (S) and (R) enantiomers. The structure features a central dihydropyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a phenyl group at the 4-position. An N-aminoethylidene-N'-sulfonylcarboximidamide moiety is attached at the 2-position of the pyrazole ring.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [5] |

| Molecular Weight | 547.98 g/mol | [5] |

| CAS Number | 1610420-28-4 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [6] |

| CB1R Binding Affinity (Ki) | 5.7 nM | [1][2] |

| Solubility in DMSO | 50 mg/mL (91.24 mM) | [7] |

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process as detailed in the work by Iyer et al. (2017). The core of the synthesis involves the construction of the 3,4-diarylpyrazoline scaffold followed by the introduction of the sulfonylcarboximidamide side chain.

The general synthetic approach begins with a Claisen-Schmidt condensation to form a chalcone, which then undergoes a cyclization reaction with a hydrazine derivative to form the pyrazoline ring. Subsequent functional group manipulations lead to the final product.

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of related 3,4-diarylpyrazolinecarboximidamides.

Step 1: Synthesis of the Chalcone Intermediate To a stirred solution of 4-chlorobenzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for several hours until the precipitation of the chalcone is complete. The solid is then filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of the Pyrazoline Intermediate The chalcone intermediate is dissolved in glacial acetic acid, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated pyrazoline is collected by filtration, washed with water, and dried.

Step 3 & 4: Formation of the Sulfonylurea Intermediate The pyrazoline intermediate is dissolved in a suitable aprotic solvent like dichloromethane. A phosgene equivalent (e.g., triphosgene) is added, followed by the addition of a base such as triethylamine. After stirring, a solution of 4-(trifluoromethyl)benzenesulfonamide in the same solvent is added, and the reaction is stirred until completion. The product is isolated by aqueous workup and purified by column chromatography.

Step 5: Synthesis of this compound The sulfonylurea intermediate is dissolved in a polar aprotic solvent such as dimethylformamide. A base (e.g., sodium hydride) is added, followed by the addition of acetamidine hydrochloride. The reaction mixture is stirred at an elevated temperature for several hours. The final product is isolated by extraction and purified by chromatography.

Mechanism of Action and Signaling Pathway

This compound functions as a dual-target inhibitor, acting as an inverse agonist at the cannabinoid receptor type 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS). This dual mechanism is believed to contribute to its therapeutic effects, particularly in fibrotic diseases.

CB1R Inverse Agonism: CB1 receptors, when activated by endocannabinoids, are implicated in pro-fibrotic signaling pathways. By acting as an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, leading to the downregulation of these pathways.

iNOS Inhibition: iNOS is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Excessive NO production by iNOS can lead to oxidative stress and tissue damage, contributing to the progression of fibrosis. Zevaquenabant inhibits iNOS activity, thereby reducing the production of harmful reactive nitrogen species.

The synergistic effect of CB1R inverse agonism and iNOS inhibition is thought to be more effective in mitigating fibrosis than targeting either pathway alone.

Conclusion

This compound is a promising therapeutic candidate with a unique dual mechanism of action. Its ability to simultaneously modulate the endocannabinoid system and inhibit inflammatory pathways makes it a subject of significant interest for the treatment of fibrotic and metabolic diseases. The synthetic pathway, while multi-stepped, is based on well-established chemical transformations, allowing for its preparation and further derivatization for structure-activity relationship studies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Item - Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(Rac)-Zevaquenabant: A Comprehensive Technical Guide to its Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as S-MRI-1867, is a third-generation, peripherally restricted, orally bioavailable small molecule that functions as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This unique polypharmacological profile has positioned it as a promising therapeutic candidate for a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1][2] Its peripheral selectivity is a key design feature aimed at mitigating the central nervous system (CNS)-mediated side effects that led to the withdrawal of first-generation CB1R antagonists.[3] This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound (S-MRI-1867) have been characterized across multiple preclinical species, demonstrating moderate bioavailability and moderate to low plasma clearance.[4]

In Vitro ADME Characteristics

A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of S-MRI-1867 is presented below.

| Parameter | Species | Value |

| Aqueous Solubility | - | < 1 µg/mL |

| Plasma Protein Binding | Human, Mouse, Rat, Dog, Monkey | >99% |

| Metabolic Stability (Liver Microsomes) | Human, Mouse, Rat, Dog, Monkey, Minipig | Moderate to High |

| Metabolic Stability (Liver Cytosol) | Human, Mouse, Rat, Dog, Monkey | Stable |

| Minipig | Moderately Stable | |

| Permeability (Caco-2) | - | High |

| P-gp Efflux Ratio | - | 2.5 |

| Data sourced from: Biomedicine & Pharmacotherapy, 2023.[4] |

In Vivo Pharmacokinetics

Pharmacokinetic parameters of S-MRI-1867 were determined in mice, rats, dogs, and monkeys following intravenous and oral administration.

| Species | Dose (mg/kg) | Route | CLp (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |

| Mouse | 1 | IV | 25.3 | 4.8 | 2.6 | - |

| 3 | PO | - | - | 3.1 | 60 | |

| Rat | 1 | IV | 15.1 | 3.9 | 3.0 | - |

| 3 | PO | - | - | 4.2 | 45 | |

| Dog | 0.5 | IV | 4.5 | 3.1 | 8.0 | - |

| 1 | PO | - | - | 7.5 | 21 | |

| Monkey | 0.5 | IV | 2.8 | 2.2 | 9.1 | - |

| 1 | PO | - | - | 10.2 | 35 | |

| CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, T1/2: Half-life, F: Bioavailability. Data sourced from: Biomedicine & Pharmacotherapy, 2023.[4] |

Biodistribution

Tissue distribution studies in mice have confirmed the peripheral selectivity of MRI-1867, with significantly lower concentrations observed in the brain compared to peripheral tissues.[5]

| Tissue | Concentration (pmol/g or pmol/mL) - 3 mg/kg PO | Concentration (pmol/g or pmol/mL) - 30 mg/kg PO |

| Plasma | 1850 ± 250 | 18500 ± 2500 |

| Liver | 12500 ± 1500 | 125000 ± 15000 |

| Kidney | 8500 ± 1000 | 85000 ± 10000 |

| Lung | 4500 ± 500 | 45000 ± 5000 |

| Heart | 2500 ± 300 | 25000 ± 3000 |

| Spleen | 2000 ± 250 | 20000 ± 2500 |

| Adipose | 1500 ± 200 | 15000 ± 2000 |

| Muscle | 1000 ± 150 | 10000 ± 1500 |

| Brain | 5 ± 1 | 50 ± 10 |

| Tissue concentrations were determined 1 hour after acute oral dosing in mice. Data sourced from: Journal of Clinical Investigation, 2016.[5] |

Experimental Protocols

Pharmacokinetic Studies

Animal Models: Male CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were used for the pharmacokinetic studies.[4]

Dosing:

-

Intravenous (IV): S-MRI-1867 was formulated in a vehicle of 20% Captisol® in water and administered as a bolus dose.[4]

-

Oral (PO): For oral administration, S-MRI-1867 was suspended in a vehicle of 0.5% methylcellulose in water.[4]

Sample Collection:

-

Blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein).

-

Plasma was separated by centrifugation and stored at -80°C until analysis.[4]

Analytical Method:

-

Plasma concentrations of S-MRI-1867 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Biodistribution Studies

Animal Model: Male C57BL/6J mice were used for the tissue distribution studies.[5]

Dosing: MRI-1867 was administered by oral gavage at doses of 3 and 30 mg/kg.[5]

Sample Collection: One hour after administration, mice were euthanized, and various tissues, including brain, liver, kidney, lung, heart, spleen, adipose tissue, and muscle, were collected.[5]

Analytical Method: Tissue homogenates were prepared, and the concentration of MRI-1867 was quantified by LC-MS/MS.[5]

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects through the dual inhibition of the CB1 receptor and inducible nitric oxide synthase. The following diagram illustrates the key signaling pathways modulated by this compound.

Caption: Dual inhibition of CB1R and iNOS by this compound.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile with peripheral restriction, supporting its development as a therapeutic agent with a reduced risk of CNS side effects. Its dual mechanism of action, targeting both CB1R and iNOS, offers a multi-faceted approach to treating complex fibrotic and metabolic diseases. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study and advancement of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity and Inhibition Profile of (Rac)-Zevaquenabant for CB1R and iNOS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (Rac)-Zevaquenabant, a dual-target inhibitor of the Cannabinoid Receptor Type 1 (CB1R) and Inducible Nitric Oxide Synthase (iNOS). The information presented herein is intended to support research and development efforts in fields such as metabolic disorders and fibrosis, where both CB1R and iNOS pathways are implicated.

Quantitative Binding and Inhibition Data

The in vitro affinity of this compound for human CB1R and its inhibitory activity against murine iNOS have been characterized, demonstrating a potent interaction with CB1R and micromolar range inhibition of iNOS. The racemic mixture of Zevaquenabant, also known as (Rac)-MRI-1867, exhibits a high affinity for the CB1 receptor.[1][2] While a precise IC50 or Ki value for iNOS is not specified in the reviewed literature, a concentration-dependent inhibition has been demonstrated.

| Compound | Target | Parameter | Value |

| This compound | CB1 Receptor (CB1R) | Kᵢ | 5.7 nM[1][2] |

| This compound | Inducible Nitric Oxide Synthase (iNOS) | Inhibitory Concentration | 1-10 µM |

Detailed Experimental Protocols

The following sections outline the methodologies for determining the in vitro binding affinity of this compound for CB1R and its inhibitory effect on iNOS activity.

CB1 Receptor Radioligand Binding Assay

This protocol is adapted from established radioligand binding assays for cannabinoid receptors and is suitable for determining the binding affinity (Ki) of test compounds like this compound.

Objective: To determine the binding affinity of this compound for the CB1 receptor by competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Human CB1 receptor-expressing cell line (e.g., HEK293 or CHO cells) membranes.

-

Radioligand: [³H]CP55,940 (a potent CB1 receptor agonist).

-

Non-specific Binding Control: A high concentration of a known CB1R antagonist (e.g., Rimonabant).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the CB1R-expressing cell membranes on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, non-specific binding control, and assay buffer.

-

Competitive Binding: Radioligand, and serial dilutions of this compound.

-

-

Incubation: Add the membrane preparation to all wells. The final assay volume is typically 200 µL. Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro iNOS Inhibition Assay (Griess Reagent Method)

This protocol is based on the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO) produced by iNOS.

Objective: To determine the inhibitory effect of this compound on iNOS activity.

Materials:

-

iNOS Source: Cell-free extracts from RAW 264.7 mouse macrophages induced with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Test Compound: this compound.

-

Positive Control: A known iNOS inhibitor (e.g., L-NAME or 1400W).

-

Substrate: L-arginine.

-

Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Nitrite Standard: Sodium nitrite for generating a standard curve.

-

Assay Buffer: Typically a HEPES or phosphate buffer, pH 7.4.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

iNOS Enzyme Preparation: Culture RAW 264.7 cells and stimulate with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours to induce iNOS expression. Harvest the cells, lyse them, and prepare a cell-free supernatant containing active iNOS by centrifugation.

-

Assay Setup: In a 96-well plate, add the assay buffer, iNOS-containing cell extract, L-arginine, and cofactors.

-

Inhibitor Addition: Add serial dilutions of this compound, the positive control, or vehicle to the respective wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for NO production.

-

Nitrite Measurement (Griess Reaction):

-

Transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development (a purple azo dye).

-

-

Absorbance Reading: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the sodium nitrite standard.

-

Determine the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of CB1R and iNOS, and the general experimental workflow for determining the in vitro binding affinity.

References

(Rac)-Zevaquenabant: A Technical Guide to its Effects on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation, peripherally restricted dual-target inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its design as a peripherally acting agent aims to mitigate the central nervous system side effects observed with earlier-generation CB1R antagonists, while retaining therapeutic efficacy in a range of metabolic and fibrotic disorders.[3] This technical guide provides an in-depth overview of the known effects of this compound on downstream signaling pathways, supported by available quantitative data, experimental methodologies, and visual representations of the molecular cascades involved.

Core Pharmacological Properties

This compound functions as an inverse agonist at the CB1 receptor and a direct inhibitor of the iNOS enzyme.[1][2] This dual mechanism of action allows it to address both the pro-fibrotic and pro-inflammatory signaling driven by endocannabinoid system overactivity and the cellular stress induced by excessive nitric oxide production.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound and its S-enantiomer, (S)-MRI-1867.

| Parameter | Value | Target | Compound | Source |

| Binding Affinity (Ki) | 5.7 nM | Human CB1R | This compound | [4] |

| Inhibitory Concentration (IC50) | 90 nM | CB1R | (S)-MRI-1867 | Internal fluorescence-based assay data |

| Effective In Vivo Dose (Pulmonary) | 0.5 mg/kg/day | CB1R/iNOS | (S)-MRI-1867 | Bleomycin-induced pulmonary fibrosis model |

| Effective In Vivo Dose (Systemic) | 1, 3, 10 mg/kg/day (p.o.) | CB1R/iNOS | (S)-MRI-1867 | Various fibrosis and metabolic disease models |

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound stem from its ability to modulate multiple downstream signaling cascades.

CB1 Receptor-Mediated Signaling

As an inverse agonist of CB1R, Zevaquenabant is anticipated to influence pathways regulated by this G-protein coupled receptor, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

PI3K/Akt/mTOR Pathway: CB1R activation is known to modulate this pathway, which is central to cell growth, proliferation, and survival. By antagonizing CB1R, Zevaquenabant is expected to inhibit downstream Akt and mTOR signaling, thereby reducing pro-survival and pro-proliferative signals that contribute to fibrosis.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key signaling cascade downstream of CB1R, involved in cellular proliferation and differentiation. Inhibition of CB1R by Zevaquenabant is likely to attenuate ERK phosphorylation, contributing to its anti-proliferative effects on fibrotic cells.

iNOS-Mediated Signaling

Zevaquenabant's inhibition of iNOS directly impacts the production of nitric oxide (NO) and its downstream consequences.

-

Nitric Oxide (NO) and Oxidative Stress: In pathological states, overexpression of iNOS leads to excessive NO production, which can react with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent. This contributes to cellular damage and the progression of fibrosis. Zevaquenabant's inhibition of iNOS reduces this oxidative stress.

-

NF-κB Signaling: Oxidative stress is a known activator of the NF-κB signaling pathway, a master regulator of inflammation. By reducing NO-mediated oxidative stress, Zevaquenabant is expected to decrease the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and adhesion molecules.

-

Pro-fibrotic Mediator Signaling: Research has shown that the iNOS-inhibitory activity of Zevaquenabant specifically counteracts the induction of the PDGF/PDGFRβ system, αvβ6 integrin, and the NLRP3 inflammasome, all of which are key players in the fibrotic process.[3]

Convergence on Pro-Fibrotic Pathways

The modulation of the aforementioned signaling cascades by Zevaquenabant ultimately converges on key pro-fibrotic pathways, most notably the Transforming Growth Factor-β (TGF-β)/SMAD signaling axis. By reducing inflammation, oxidative stress, and cellular proliferation, Zevaquenabant creates an environment less conducive to the activation of TGF-β and the subsequent phosphorylation and nuclear translocation of its downstream effectors, the SMAD proteins. This leads to decreased expression of extracellular matrix proteins, such as collagen, and a reduction in fibrosis.

Experimental Protocols and Methodologies

The effects of this compound have been characterized in several preclinical models of fibrotic and metabolic diseases. Below are summaries of the key experimental approaches.

Bleomycin-Induced Pulmonary and Skin Fibrosis Models

-

Objective: To evaluate the anti-fibrotic efficacy of Zevaquenabant in models of lung and skin fibrosis.

-

Methodology:

-

Fibrosis is induced in mice by the administration of bleomycin, either intratracheally for pulmonary fibrosis or via subcutaneous injections for skin fibrosis.

-

Zevaquenabant ((S)-MRI-1867) is administered to the animals, typically via oral gavage (1-10 mg/kg/day) or pulmonary delivery (0.5 mg/kg/day).

-

After a defined treatment period, tissues are harvested for analysis.

-

Fibrosis is assessed histologically by measuring parameters such as dermal thickness in the skin or by scoring lung tissue sections.

-

Biochemical markers of fibrosis, such as hydroxyproline content (a measure of collagen deposition), are quantified.

-

Levels of endocannabinoids in the affected tissues are measured by mass spectrometry to confirm target engagement.

-

Diet-Induced Obesity and Chronic Kidney Disease Model

-

Objective: To assess the effects of Zevaquenabant on metabolic parameters and obesity-related kidney damage.

-

Methodology:

-

Mice are fed a high-fat diet to induce obesity and associated metabolic dysregulation and kidney damage.

-

Zevaquenabant is administered orally, and its effects are compared to vehicle-treated controls.

-

Metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity are monitored throughout the study.

-

At the end of the treatment period, kidney tissue is collected for histological examination to assess inflammation, fibrosis, and cellular injury.

-

Markers of oxidative stress in the kidney are also measured.

-

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

-

Objective: To investigate the efficacy of Zevaquenabant in a model of cholestatic liver injury and fibrosis.

-

Methodology:

-

Liver fibrosis is induced in mice through the surgical ligation of the common bile duct.

-

Zevaquenabant is administered orally to the BDL mice.

-

The extent of liver fibrosis is determined by histological analysis and quantification of collagen deposition.

-

Gene expression analysis of pro-fibrotic markers (e.g., TGF-β1, α-SMA, collagen) is performed using RT-qPCR.

-

Hepatic iNOS activity and protein nitrosylation are measured to confirm the engagement of the iNOS target.[5]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows related to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Peripheral Selectivity of (Rac)-Zevaquenabant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation cannabinoid receptor 1 (CB1R) antagonist designed for peripheral selectivity.[1] Unlike first-generation CB1R antagonists that were withdrawn from the market due to severe psychiatric side effects stemming from their action on the central nervous system (CNS), Zevaquenabant is engineered to minimize brain penetration, thereby offering a potentially safer therapeutic option for a variety of disorders.[2][3] This technical guide provides an in-depth analysis of the experimental data and methodologies used to characterize the peripheral selectivity of this compound.

Zevaquenabant is a peripherally selective inverse agonist of the CB1R and also functions as an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action makes it a promising candidate for treating fibrotic disorders such as liver and pulmonary fibrosis, chronic kidney disease, and metabolic conditions like obesity and dyslipidemia.[1][4] The core of its therapeutic potential lies in its ability to modulate peripheral CB1R activity without engaging central receptors, thus avoiding the adverse neuropsychiatric effects associated with earlier compounds.

This document will summarize the key quantitative data demonstrating the peripheral selectivity of Zevaquenabant, detail the experimental protocols for the pivotal assays, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The peripheral selectivity of this compound is supported by a combination of in vitro and in vivo data that collectively demonstrate its high affinity for the peripheral target receptor and its limited ability to cross the blood-brain barrier (BBB).

Table 1: Receptor Binding Affinity and Selectivity

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | CB1 | 5.7 nM | MedChemExpress |

Table 2: In Vitro Permeability and Efflux

| Compound | Assay | Apparent Permeability (Papp) (A-B) | Efflux Ratio (B-A/A-B) | Notes | Reference |

| (S)-MRI-1867 | Caco-2 | 12.1 ± 3.8 x 10⁻⁶ cm/s | Low | High A-B permeability suggests good potential for oral absorption. | Padilha et al., 2023 |

| (S)-MRI-1867 | MDCK-MDR1 | Not specified | High | Identified as a substrate of P-glycoprotein (P-gp), an efflux transporter at the BBB. | Padilha et al., 2023 |

Table 3: In Vivo Brain Penetration

| Compound | Species | Brain/Plasma Ratio | Notes | Reference |

| (S)-MRI-1867 | Mouse | 0.03 | This low ratio indicates significantly restricted penetration into the central nervous system. | Cinar et al., 2020 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the peripheral selectivity of compounds like this compound.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the CB1 receptor.

1. Materials:

-

Membrane Preparation: Crude membrane preparations from CHO-K1 cells stably transfected with human CB1R.

-

Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled CB1R ligand (e.g., WIN 55,212-2).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer.

-

50 µL of [³H]CP-55,940 at a final concentration close to its Kd.

-

50 µL of the test compound dilution or control (vehicle for total binding, non-specific binding control for non-specific binding).

-

50 µL of the CB1R membrane preparation.

-

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MDCK-MDR1 Permeability Assay

This assay is used to determine if a compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.

1. Materials:

-

Cells: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

-

Transwell inserts: 24-well or 96-well plates with permeable supports.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Control Compounds: A known P-gp substrate (e.g., digoxin) and a non-P-gp substrate (e.g., propranolol).

-

Analytical Equipment: LC-MS/MS for quantification of the test compound.

2. Procedure:

-

Seed MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

Apical to Basolateral (A-B) Permeability:

-

Add the test compound (at a final concentration, e.g., 10 µM) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

-

Basolateral to Apical (B-A) Permeability:

-

Add the test compound to the basolateral chamber.

-

Add fresh transport buffer to the apical chamber.

-

Incubate under the same conditions as the A-B permeability assay.

-

Collect samples from both chambers.

-

-

Quantify the concentration of the test compound in all samples using LC-MS/MS.

3. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux by P-gp.

In Situ Brain Perfusion in Rats

This in vivo technique provides a direct measure of a compound's ability to cross the blood-brain barrier.

1. Materials:

-

Animals: Male Sprague-Dawley rats.

-

Perfusion Solution: A buffered physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound at a known concentration.

-

Anesthetic: e.g., sodium pentobarbital.

-

Surgical Instruments.

-

Perfusion Pump.

-

Brain Homogenizer.

-

Analytical Equipment: LC-MS/MS for quantification of the test compound.

2. Procedure:

-

Anesthetize the rat.

-

Surgically expose the common carotid artery.

-

Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.

-

Initiate the perfusion with the perfusion solution containing the test compound at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 1-5 minutes).

-

At the end of the perfusion period, decapitate the rat and collect the brain.

-

Dissect the brain and homogenize the tissue.

-

Extract the test compound from the brain homogenate and plasma samples.

-

Quantify the concentration of the test compound in the brain homogenate and plasma using LC-MS/MS.

3. Data Analysis:

-

Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain by its concentration in the plasma.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction of the drug in brain tissue (fu,brain) and plasma (fu,plasma) needs to be determined in separate experiments (e.g., using equilibrium dialysis). Kp,uu is then calculated as Kp * (1/fu,brain).

Mandatory Visualization

CB1 Receptor Inverse Agonist Signaling Pathway

Caption: CB1 Receptor Inverse Agonist Signaling Pathway.

Experimental Workflow for Assessing Peripheral Selectivity

Caption: Experimental Workflow for Peripheral Selectivity.

Conclusion

The available data strongly support the characterization of this compound as a peripherally selective CB1 receptor inverse agonist. Its high affinity for the CB1 receptor, coupled with its low brain-to-plasma ratio and its identification as a substrate for the P-gp efflux transporter, provides a compelling preclinical profile. These characteristics suggest a reduced risk of the CNS-mediated side effects that plagued earlier generations of CB1R antagonists. The dual inhibition of iNOS further enhances its therapeutic potential for a range of fibrotic and metabolic diseases. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in human populations. This technical guide provides a foundational understanding of the key preclinical data and methodologies that underpin the investigation of its peripheral selectivity.

References

- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]

- 2. Dual inhibition of CB1 receptors and iNOS, as a potential novel approach to the pharmacological management of acute and long COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

(Rac)-Zevaquenabant for Non-Alcoholic Steatohepatitis (NASH) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to progress to cirrhosis and hepatocellular carcinoma. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a critical player in the pathophysiology of liver diseases. (Rac)-Zevaquenabant (also known as INV-202) is a peripherally acting CB1R inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor that has shown promise in preclinical and clinical studies for metabolic disorders. This technical guide provides a comprehensive overview of the rationale and available data for the investigation of this compound in NASH research, including its mechanism of action, preclinical data in related models, and clinical findings in metabolic syndrome and obesity. While direct clinical data in a NASH population is not yet publicly available, the evidence strongly supports its potential as a therapeutic candidate for this indication.

Introduction: The Role of the CB1 Receptor in NASH Pathogenesis

The CB1 receptor is a G-protein coupled receptor that is highly expressed in the central nervous system but is also present in peripheral tissues, including the liver, adipose tissue, and pancreas. In the liver, CB1R is expressed on hepatocytes, hepatic stellate cells (HSCs), and endothelial cells. Upregulation of the endocannabinoid system and hepatic CB1R expression is observed in experimental models of liver fibrosis and in patients with chronic liver diseases.

Activation of hepatic CB1R by endocannabinoids, such as anandamide and 2-arachidonoylglycerol, contributes to the pathogenesis of NASH through several mechanisms:

-

Promotion of De Novo Lipogenesis: CB1R activation in hepatocytes stimulates the expression of lipogenic genes, leading to increased fatty acid synthesis and triglyceride accumulation (hepatic steatosis).

-

Activation of Hepatic Stellate Cells: In HSCs, the primary fibrogenic cells in the liver, CB1R activation promotes their transdifferentiation into myofibroblasts. These activated myofibroblasts are responsible for the excessive deposition of extracellular matrix proteins, leading to liver fibrosis.

-

Pro-inflammatory Effects: CB1R signaling can also contribute to the inflammatory cascade within the liver, a key component of NASH.

Given these detrimental effects, the blockade of peripheral CB1 receptors presents a promising therapeutic strategy for NASH.

This compound: A Peripherally Acting CB1R Inverse Agonist

This compound is a novel, orally available small molecule designed to selectively act on peripheral CB1 receptors, thereby avoiding the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists. It also possesses iNOS inhibitory activity, which may provide additional anti-inflammatory and anti-fibrotic benefits.

Chemical Structure: (Structure not provided in search results) Molecular Formula: C₂₅H₂₁ClF₃N₅O₂S Molar Mass: 547.98 g/mol

Preclinical Research

While specific preclinical studies of this compound in dedicated NASH models are not yet published in detail, research on other CB1R antagonists in relevant animal models of liver fibrosis provides a strong rationale for its investigation.

Experimental Protocols for Preclinical NASH Models

A variety of diet-induced and chemically-induced animal models are utilized to study NASH and evaluate the efficacy of therapeutic candidates. Common models include:

-

Methionine and Choline-Deficient (MCD) Diet: This model rapidly induces steatohepatitis and fibrosis in rodents.

-

Methodology: Rodents are fed a diet lacking methionine and choline for several weeks. Livers are then harvested for histological analysis (H&E, Sirius Red/Masson's trichrome staining), and biochemical markers of liver injury and fibrosis are measured in serum and liver tissue.

-

-

High-Fat, High-Fructose/Sucrose Diet (Western Diet): This model more closely mimics the metabolic abnormalities seen in human NASH, including obesity and insulin resistance.

-

Methodology: Rodents are fed a diet rich in fat (typically 40-60% of calories), fructose, and/or sucrose for an extended period (16-24 weeks). This diet induces steatosis, inflammation, and varying degrees of fibrosis.

-

-

Carbon Tetrachloride (CCl₄)-Induced Fibrosis: CCl₄ is a hepatotoxin used to induce liver fibrosis.

-

Methodology: CCl₄ is typically administered to rodents via intraperitoneal injection or oral gavage, often in combination with a high-fat diet to accelerate NASH-like pathology.

-

Expected Endpoints in Preclinical NASH Studies

-

Histological Assessment:

-

NAFLD Activity Score (NAS): A composite score of steatosis, lobular inflammation, and hepatocyte ballooning. A reduction in NAS is a key indicator of efficacy.

-

Fibrosis Staging: Scored based on the location and extent of collagen deposition. A reduction in the fibrosis stage is a critical endpoint.

-

-

Biochemical Markers:

-

Serum Aminotransferases (ALT, AST): Markers of hepatocellular injury.

-

Hepatic Triglyceride Content: A direct measure of steatosis.

-

Markers of Fibrosis: Hydroxyproline content in the liver, and expression of pro-fibrotic genes such as collagen type I (Col1a1), α-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).

-

-

Gene Expression Analysis: Evaluation of genes involved in lipogenesis, inflammation, and fibrogenesis in liver tissue.

Clinical Research

While a dedicated Phase 2 or 3 clinical trial of this compound in patients with biopsy-proven NASH has not been publicly reported, data from clinical trials in related metabolic conditions provide strong evidence of its potential therapeutic benefit.

Phase 1b Study in Patients with Metabolic Syndrome

A randomized, double-blind, placebo-controlled Phase 1b study evaluated the safety, tolerability, and pharmacodynamic effects of INV-202 (25 mg once daily) over 28 days in 37 subjects with features of metabolic syndrome.

Table 1: Key Efficacy Results from the Phase 1b Study of INV-202 in Metabolic Syndrome [1][2]

| Parameter | INV-202 (n=19) | Placebo (n=18) | p-value |

| Weight Change (kg) | -3.50 | +0.55 | <0.01 |

| Weight Change (%) | -3.3% | +0.5% | <0.01 |

| Waist Circumference Change (cm) | -1.91 | +0.02 | 0.03 |

| Triglycerides Change (mmol/L) | -0.179 | +0.095 | 0.09 |

| LDL-C Change (mmol/L) | -0.50 | +0.02 | 0.004 |

| Hemoglobin A1c (HgbA1C) Change (%) | -0.005 | +0.065 | 0.08 |

Phase 2a Study in Patients with Obesity and Metabolic Syndrome

A Phase 2a clinical trial investigated monlunabant (formerly INV-202) in 243 patients with obesity and metabolic syndrome.

Table 2: Primary Efficacy Results from the Phase 2a Study of Monlunabant (INV-202) in Obesity [3]

| Parameter | Monlunabant (10 mg daily) | Placebo |

| Mean Weight Loss at 16 weeks (kg) | 7.1 | 0.7 |

Experimental Protocol for Clinical Trials

Based on the available information for the Phase 1b and 2a studies, a typical clinical trial protocol for this compound in a metabolic population would include the following elements:

-

Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

-

Participant Population: Adults with a BMI ≥ 30 kg/m ² and features of metabolic syndrome. For a NASH-specific trial, inclusion would require biopsy-proven NASH with a certain stage of fibrosis.

-

Intervention: Oral administration of this compound at one or more dose levels, or a matching placebo, once daily.

-

Duration: Treatment periods have ranged from 28 days to 16 weeks in the metabolic syndrome and obesity trials. NASH trials typically require longer durations (e.g., 52-72 weeks) to assess histological changes.

-

Primary Endpoints:

-

For metabolic syndrome/obesity: Change from baseline in body weight.

-

For NASH: The proportion of patients with resolution of NASH without worsening of fibrosis, or the proportion of patients with an improvement in fibrosis by at least one stage without worsening of NASH.

-

-

Secondary and Exploratory Endpoints:

-

Changes in waist circumference, BMI, lipid profiles, glycemic control markers (HbA1c, fasting glucose).

-

Changes in non-invasive markers of liver fibrosis and steatosis (e.g., liver stiffness measurement by transient elastography, MRI-PDFF).

-

Safety and tolerability assessments.

-

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound in NASH is rooted in its ability to block the pro-fibrotic and pro-lipogenic signaling cascades mediated by the CB1 receptor in the liver.

CB1R Signaling in Hepatic Stellate Cells and Fibrosis

Activation of CB1R on hepatic stellate cells (HSCs) is a key driver of liver fibrosis. The binding of endocannabinoids to CB1R initiates a signaling cascade that promotes HSC activation and the production of extracellular matrix. A critical downstream effector of this pathway is Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.

Caption: CB1R-mediated pro-fibrotic signaling pathway in hepatic stellate cells.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like this compound for NASH would typically follow a structured workflow to assess its efficacy and mechanism of action.

Caption: A typical experimental workflow for preclinical testing in a NASH model.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of NASH. Its mechanism of action, targeting the peripheral CB1 receptor, directly addresses key pathological processes in NASH, including de novo lipogenesis and hepatic fibrosis. The significant improvements in weight, waist circumference, and lipid profiles observed in clinical trials for metabolic syndrome and obesity provide strong support for its potential efficacy in the NASH patient population, where these metabolic derangements are highly prevalent.

Future research should focus on:

-

Dedicated Preclinical Studies: The publication of preclinical data for this compound in well-established animal models of NASH is crucial to further delineate its effects on liver histology and fibrosis.

-

Clinical Trials in NASH: The initiation of a randomized, placebo-controlled clinical trial of this compound in patients with biopsy-proven NASH is the necessary next step to confirm its therapeutic potential in this indication. Key endpoints should include histological improvement of NASH and fibrosis.

-

Biomarker Development: The identification and validation of non-invasive biomarkers that can predict treatment response to this compound in NASH would be highly valuable for patient selection and monitoring.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Zevaquenabant Formulation in Rodent Studies

Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). Its unique mechanism of action makes it a promising therapeutic candidate for liver fibrosis and other related metabolic disorders. As a poorly water-soluble compound, the formulation of this compound for in vivo rodent studies presents a significant challenge. This document provides detailed application notes and protocols for two distinct formulations suitable for oral and intraperitoneal administration in mice and rats.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [1] |

| Molecular Weight | 547.98 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Aqueous Solubility | Poor | [3] |

| DMSO Solubility | 50 mg/mL (with sonication) | [4] |

Formulation Strategies for Poorly Soluble Compounds

The low aqueous solubility of this compound necessitates the use of solubilizing agents and specific vehicle compositions to achieve a homogenous and bioavailable formulation for in vivo studies. Common strategies for formulating such compounds include the use of co-solvents, surfactants, and lipid-based vehicles to enhance solubility and absorption[5]. The protocols detailed below utilize these principles to create either a suspended or a clear solution of this compound.

Recommended Formulations

Two primary formulations are recommended for in vivo rodent studies with this compound, each with its own advantages and suitable for different experimental needs.

| Formulation | Vehicle Composition | Final Concentration | Appearance | Recommended Route(s) |

| Protocol 1: Aqueous Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution | Oral Gavage, Intraperitoneal Injection |

| Protocol 2: Oil-based Solution | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral Gavage |

Signaling Pathway of this compound in Liver Fibrosis

This compound exerts its anti-fibrotic effects by simultaneously blocking the CB1 receptor and inhibiting iNOS in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. The diagram below illustrates the simplified signaling pathways targeted by this compound.

Caption: Simplified signaling pathway of this compound in liver fibrosis.

Experimental Workflow for Formulation and Administration

The following diagram outlines the general workflow for preparing and administering the this compound formulations for in vivo rodent studies.

Caption: Experimental workflow for formulation and administration.

Detailed Experimental Protocols

Protocol 1: Aqueous Suspension Formulation

This protocol yields a homogenous suspension of this compound at a concentration of 2.5 mg/mL, suitable for both oral gavage and intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Accurately weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.

-

Vortex and sonicate in a water bath until the compound is completely dissolved. This may require gentle warming.

-

-

Prepare the final formulation (example for 1 mL).

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

-

Vortex thoroughly for at least 1 minute until the solution is homogenous.

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again for at least 1 minute.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Vortex vigorously for 2-3 minutes to ensure a uniform suspension.

-

Visually inspect the suspension for any large aggregates. If present, sonicate for 5-10 minutes in a bath sonicator.

-

-

Administration:

-

This formulation should be administered immediately after preparation.

-

If not used immediately, store at 4°C and re-vortex/sonicate before administration to ensure homogeneity.

-

Protocol 2: Oil-based Solution Formulation

This protocol produces a clear solution of this compound at a concentration of at least 2.5 mg/mL, primarily intended for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn oil

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Prepare the final formulation (example for 1 mL).

-

In a sterile tube, add 900 µL of corn oil.

-

Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.

-

Vortex vigorously for 5-10 minutes. The mixture may initially appear cloudy or biphasic.

-

Sonicate in a water bath for 15-30 minutes, or until the solution becomes clear. Gentle warming (37-40°C) during sonication can aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of any precipitate.

-

-

Administration:

-

This clear solution is stable for longer periods than the aqueous suspension but should ideally be prepared fresh.

-

If stored, keep at room temperature and protected from light. Vortex before administration.

-

Stability Testing Protocol

It is crucial to assess the short-term stability of extemporaneously prepared formulations to ensure accurate dosing throughout the study.

Objective: To determine the stability of the prepared this compound formulation under typical short-term storage and handling conditions.

Materials:

-

Prepared this compound formulation (either Protocol 1 or 2)

-

HPLC system with a suitable column (e.g., C18)

-

Appropriate mobile phase and standards for this compound

-

Incubators or water baths set to desired storage temperatures (e.g., 4°C, room temperature)

Procedure:

-

Time Points: Analyze the formulation at T=0 (immediately after preparation), T=2 hours, T=4 hours, T=8 hours, and T=24 hours.

-

Storage Conditions: Aliquot the formulation into separate, sealed vials for each time point and storage condition. Recommended conditions to test are:

-

Refrigerated: 2-8°C

-

Room Temperature: 20-25°C, protected from light

-

-

Analysis:

-

At each time point, remove an aliquot from the respective storage condition.

-

Visually inspect for any changes in appearance (e.g., precipitation, phase separation, color change).

-

Dilute the sample appropriately and analyze the concentration of this compound using a validated HPLC method.

-

-

Acceptance Criteria: The formulation is generally considered stable if the concentration of this compound remains within ±10% of the initial (T=0) concentration and there are no significant changes in physical appearance.

Conclusion

The successful in vivo evaluation of this compound in rodent models is highly dependent on the use of an appropriate formulation. The aqueous suspension and oil-based solution protocols provided here offer viable options for achieving adequate solubility and bioavailability for oral and intraperitoneal administration. Researchers should select the formulation that best suits their experimental design and route of administration. It is strongly recommended to perform a small-scale pilot study to confirm the tolerability of the chosen formulation in the specific animal model and to conduct short-term stability testing to ensure accurate dosing.

References

- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Dissolution of (Rac)-Zevaquenabant

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a potent antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a Ki of 5.7 nM for CB1R.[1][2] It is a valuable research tool for investigating liver fibrosis and other related conditions. Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO) for in vitro applications and in a DMSO/corn oil vehicle for in vivo administration.

Physicochemical Properties and Solubility Data

This compound is a moderately lipophilic molecule. Its solubility is a key factor in the preparation of stock solutions and final formulations. The following table summarizes the solubility data for this compound in commonly used laboratory solvents.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 50 mg/mL | 91.24 mM | Ultrasonic treatment is required. It is important to use a fresh, anhydrous grade of DMSO as it is hygroscopic, and water contamination can significantly impact solubility.[2][3] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.56 mM | This formulation results in a clear solution and is suitable for in vivo studies.[1][4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL | 4.56 mM | This formulation results in a suspended solution and requires ultrasonic treatment. It can be used for oral and intraperitoneal injections.[1][2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)